3,5-Diethylhepta-1,6-dien-4-ol
Description
Contemporary Significance of Branched Dienyl Alcohol Scaffolds in Organic Synthesis
Branched dienyl alcohol scaffolds are key structural motifs in a variety of natural products and complex organic molecules. Their utility stems from the presence of multiple functional groups: a hydroxyl group and two double bonds, which can be manipulated with a high degree of stereochemical control. This trifecta of reactivity allows for a diverse range of chemical transformations, making these compounds valuable intermediates in the synthesis of more complex targets.
The strategic placement of alkyl branches, such as the ethyl groups in 3,5-Diethylhepta-1,6-dien-4-ol, introduces specific steric and electronic properties that can influence the reactivity and selectivity of subsequent chemical reactions. For instance, the branches can direct the stereochemical outcome of reactions at the double bonds or the alcohol, a crucial aspect in the synthesis of chiral molecules. researchgate.net The 1,6-diene system is also primed for various cyclization reactions, providing access to a range of cyclic and polycyclic structures.
Modern synthetic methods, such as stereoselective allylation and aldol (B89426) reactions, are often employed to construct these branched systems. mdpi.com The development of catalytic asymmetric methods has further enhanced the ability of chemists to prepare these scaffolds in an enantiomerically pure form, which is of paramount importance in the synthesis of biologically active compounds.
Research Context and Scope Pertaining to this compound within Advanced Chemical Science
While specific research literature on this compound is not abundant, its structural features place it at the intersection of several key areas of advanced chemical science. The study of such molecules contributes to a deeper understanding of reaction mechanisms, stereocontrol, and the development of new synthetic methodologies.
The synthesis of this compound would likely involve the coupling of smaller, readily available building blocks. One plausible route is the Grignard reaction between an appropriate vinyl Grignard reagent and an α,β-unsaturated aldehyde, followed by the addition of a second vinyl Grignard reagent to the resulting ketone. Another approach could involve the stereoselective reduction of the corresponding ketone, 3,5-diethylhepta-1,6-dien-4-one.
The characterization of this compound would rely on a suite of spectroscopic techniques. The data obtained from these analyses would provide crucial information about the molecule's structure, connectivity, and stereochemistry. Below are projected spectroscopic data based on analogous known compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.8-6.0 (m, 2H, -CH=CH₂), 5.0-5.2 (m, 4H, -CH=CH₂), 4.1 (m, 1H, -CH-OH), 2.1-2.3 (m, 2H, allylic CH), 1.4-1.6 (m, 4H, -CH₂-CH₃), 0.9 (t, 6H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-142 (2C, -CH=CH₂), 114-116 (2C, -CH=CH₂), 75-78 (1C, -CH-OH), 45-48 (2C, allylic CH), 25-28 (2C, -CH₂-CH₃), 12-14 (2C, -CH₂-CH₃) |
| IR (neat) | ν 3350-3450 (br, O-H stretch), 3070-3090 (w, =C-H stretch), 1640-1650 (m, C=C stretch), 910-920, 990-1000 (s, =C-H bend) cm⁻¹ |
| Mass Spectrometry (EI) | m/z 154 (M⁺), 136 (M-H₂O)⁺, 125 (M-C₂H₅)⁺, 97 (M-C₄H₉)⁺ |
The research into compounds like this compound, even if not directly aimed at a specific application, is fundamental to the progression of organic chemistry. It expands the toolbox of available building blocks and provides deeper insights into the principles of chemical reactivity and synthesis design. The knowledge gained from studying the synthesis and properties of such molecules can be applied to the construction of more complex and functionally significant targets.
Structure
3D Structure
Properties
CAS No. |
10545-05-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3,5-diethylhepta-1,6-dien-4-ol |
InChI |
InChI=1S/C11H20O/c1-5-9(6-2)11(12)10(7-3)8-4/h5,7,9-12H,1,3,6,8H2,2,4H3 |
InChI Key |
ONTUNSBNAXLSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)C(C(CC)C=C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Diethylhepta 1,6 Dien 4 Ol and Analogs
De Novo Synthetic Routes to 3,5-Diethylhepta-1,6-dien-4-ol
The creation of the this compound framework from simple, readily available starting materials necessitates a convergent and efficient synthetic plan. Key to this is the formation of the core carbon skeleton and the introduction of the hydroxyl group at the C4 position.
A plausible and robust multi-step approach to this compound involves the nucleophilic addition of an organometallic reagent to a suitable α,β-unsaturated aldehyde. This strategy is centered around the formation of the C4-hydroxyl group and the concurrent introduction of one of the ethyl groups and its adjacent vinyl group. A key reaction in this approach is the Grignard reaction, which is well-established for the formation of carbon-carbon bonds and the synthesis of alcohols. google.combgu.ac.il
The primary mode of reaction for Grignard reagents with α,β-unsaturated aldehydes is typically 1,2-addition, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. google.comnih.gov This leads directly to the desired dienyl alcohol framework upon aqueous workup.
A proposed multi-step synthesis is outlined below:
Scheme 1: Proposed Multi-Step Synthesis of this compound
| Step | Reaction | Reactants | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Aldol (B89426) Condensation | Propanal | Nitrogenous organic base (e.g., pyrrolidine, morpholine), organic acid | 2-Methyl-2-pentenal |
| 2 | Grignard Reaction (1,2-Addition) | 2-Methyl-2-pentenal and 1-Bromobutane | i) Mg, dry ether; ii) 2-Methyl-2-pentenal; iii) H₃O⁺ | This compound |
The first step involves the synthesis of the α,β-unsaturated aldehyde precursor, 2-methyl-2-pentenal. This can be achieved through the self-condensation of propanal, a readily available starting material. The use of a nitrogenous organic base as a catalyst can promote this aldol condensation reaction, offering mild reaction conditions and high selectivity. google.com
The second and key step is the 1,2-addition of a butenyl Grignard reagent to 2-methyl-2-pentenal. However, a more direct approach to the target molecule involves the reaction of an ethyl-containing Grignard reagent with a larger α,β-unsaturated aldehyde. A more refined synthetic route would be the reaction of ethylmagnesium bromide with 2-ethyl-2-pentenal (B3382660). The synthesis of 2-ethyl-2-pentenal can be accomplished via the aldol condensation of butanal. The subsequent Grignard reaction with ethylmagnesium bromide would then yield the target compound. quora.com
While classical organometallic additions are effective, catalytic methods, particularly those that can achieve enantioselectivity, represent a more advanced approach. The synthesis of chiral dialkyl carbinols is a significant area of research, and several catalytic systems have been developed. organic-chemistry.orgresearchgate.net
For the synthesis of this compound, a catalytic asymmetric addition of an organometallic reagent to the precursor α,β-unsaturated aldehyde could provide access to enantioenriched products. The use of chiral ligands in conjunction with organozinc or other organometallic reagents has been shown to be effective in the enantioselective addition to aldehydes. acs.org
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalytic System | Description | Potential Application |
| Chiral Ligand/Organozinc Reagent | The use of a chiral ligand, such as a chiral amino alcohol or a BINOL-derived ligand, can mediate the enantioselective addition of a dialkylzinc reagent to an aldehyde. | The addition of diethylzinc (B1219324) to 2-ethyl-2-pentenal in the presence of a suitable chiral catalyst could yield an enantiomerically enriched form of this compound. |
| Nickel-Catalyzed Reductive Coupling | Nickel-catalyzed reductive coupling of aldehydes with alkenes in the presence of a hydrosilane can form chiral dialkyl carbinols. organic-chemistry.orgnih.gov | A potential, though more complex, route could involve the nickel-catalyzed coupling of 2-ethyl-2-pentenal with ethene in a reductive environment to construct the desired framework. |
These catalytic approaches offer the advantage of generating stereodefined centers, which is often a critical consideration in the synthesis of complex organic molecules.
Precursor Synthesis and Advanced Derivatization Pathways
The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates and the strategic application of functional group interconversions.
The primary precursor for the proposed Grignard-based synthesis is the α,β-unsaturated aldehyde, 2-ethyl-2-pentenal. The synthesis of such aldehydes can be achieved through various methods, with aldol condensation being a prominent and industrially relevant process. google.com The self-condensation of butanal, catalyzed by a base, would lead to 2-ethyl-2-hexenal, which upon controlled oxidation or other transformations could potentially yield the desired 2-ethyl-2-pentenal. Alternatively, directed aldol condensation reactions between butanal and another aldehyde could be employed to favor the formation of the desired product.
Another class of advanced intermediates are dienylboronates, which can be prepared through catalytic routes and serve as versatile building blocks in organic synthesis. These intermediates could potentially be used in coupling reactions to construct the carbon skeleton of the target molecule.
A critical aspect of the synthesis of this compound via the addition of an organometallic reagent to an α,β-unsaturated aldehyde is controlling the regioselectivity of the addition. While Grignard reagents generally favor 1,2-addition to α,β-unsaturated aldehydes, the presence of steric hindrance or the use of certain additives can influence the reaction outcome. google.comnih.gov For instance, the use of organocuprates (Gilman reagents) typically favors 1,4-conjugate addition. libretexts.orgopenstax.org Therefore, the choice of the organometallic reagent is crucial for achieving the desired 1,2-addition product.
Stereoselectivity in the formation of the new stereocenter at C4 is also a key consideration. In the absence of a chiral influence, the reaction of an achiral Grignard reagent with an achiral aldehyde will result in a racemic mixture of the two enantiomers of the alcohol. To achieve a stereoselective synthesis, one could employ a chiral auxiliary on the aldehyde, use a chiral Grignard reagent, or, as mentioned earlier, utilize a chiral catalyst.
Transition Metal-Catalyzed Transformations Applied to Dienyl Alcohol Synthesis
Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon bonds and the synthesis of complex organic molecules. Various transition metal-catalyzed reactions could be envisioned for the synthesis of this compound and its analogs.
One such approach is the nickel-catalyzed asymmetric hydroalkylation of enol esters or ethers, which provides access to chiral dialkyl carbinols. researchgate.net This method avoids the use of pre-formed organometallic reagents and can exhibit high levels of enantioselectivity.
Furthermore, rhodium-catalyzed C-H activation has been utilized for the stereoselective alkylation of α,β-unsaturated imines, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This strategy could be adapted to synthesize the 2-ethyl-2-pentenal precursor with high stereocontrol.
Table 2: Application of Transition Metal-Catalyzed Reactions
| Reaction Type | Catalyst | Description | Relevance to Synthesis |
| Nickel-Catalyzed Reductive-Oxidative Cross-Coupling | Nickel complexes with chiral ligands | Coupling of two different alkenes to form chiral dialkyl carbinol esters. nih.gov | A potential route could involve the coupling of ethene and 1-butene (B85601) derivatives in a controlled manner to assemble the carbon backbone. |
| Rhodium-Catalyzed C-H Activation | Rhodium(I) complexes | Directed C-H activation at the β-position of an α,β-unsaturated imine followed by reaction with an alkene. nih.gov | Could be used to synthesize a stereodefined 2-ethyl-2-pentenal precursor. |
| Palladium-Catalyzed Cross-Coupling | Palladium complexes | Reactions such as Suzuki or Heck couplings could be used to form the carbon-carbon bonds of the dienyl system from appropriate vinyl halides and boronic acids. | Could be employed in the synthesis of advanced dienyl intermediates. |
The application of these transition metal-catalyzed methods can offer more efficient and selective routes to this compound, particularly for the synthesis of stereochemically pure isomers.
Hydrofunctionalization Reactions (e.g., Hydroalkoxylation, Hydroacylation)
Hydrofunctionalization reactions, which involve the formal addition of an H-X bond across a double or triple bond, are highly atom-economical methods for building molecular complexity. mdpi.com For dienyl alcohol synthesis, hydroalkoxylation and hydroacylation are particularly relevant.
Hydroalkoxylation involves the addition of an alcohol to a diene. Nickel-catalyzed systems have shown significant promise for the enantioselective hydroalkoxylation of 1,3-dienes. nih.gov For instance, using a Ni-DuPhos catalyst, various alcohols can be added to linear dienes to generate chiral allylic ethers with high regio- and enantiocontrol, often under solvent-free conditions. nih.gov This method is effective for a broad range of alcohols, including those with sensitive functional groups like halides and silanes. nih.gov While primary and some secondary alcohols are suitable nucleophiles, bulkier alcohols like isopropanol (B130326) and tert-butanol (B103910) have shown no reactivity in certain systems. nih.gov A proposed mechanism avoids a Ni-H intermediate, instead favoring a pathway involving ligand-to-ligand hydrogen transfer, especially under basic conditions. nih.gov
Hydroacylation is the addition of an aldehyde's C-H bond across an alkene or alkyne, providing direct access to ketones. wikipedia.org Ruthenium-catalyzed transfer hydrogenation allows for the coupling of 1,3-dienes with either alcohols or aldehydes to produce β,γ-unsaturated ketones. organic-chemistry.orgnih.gov This method is notable for its excellent branch regioselectivity, where the acyl group adds to the internal position of the diene system. organic-chemistry.orgnih.gov The reaction proceeds without the need for pre-formed organometallic reagents and can be tuned to yield either homoallylic alcohols or β,γ-unsaturated ketones, depending on the reaction conditions. organic-chemistry.orgnih.gov For example, optimizing conditions with RuH₂(CO)(PPh₃)₃ and trifluoroacetic acid favors the formation of the ketone product. organic-chemistry.org
Table 1: Examples of Hydrofunctionalization Reactions for Dienyl Architectures
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Hydroalkoxylation | Ni-DuPhos | 1,3-Dienes + Alcohols | Chiral Allylic Ethers | High enantioselectivity (91:9–96:4 er); Tolerates various functional groups. | nih.gov |
| Hydroacylation | RuH₂(CO)(PPh₃)₃ / TFA | 1,3-Dienes + Alcohols/Aldehydes | β,γ-Unsaturated Ketones | Complete branch regioselectivity; Access to products from alcohol or aldehyde oxidation level. | organic-chemistry.orgnih.gov |
| Hydroacylation | Rh(I) complexes + 2-amino-3-picoline | ω-Alkenoic acids + Aldehydes | Oxo acid derivatives | Direct formation of keto acids. | organic-chemistry.org |
Advanced Cross-Coupling Methodologies for Dienyl Alcohol Architectures
Cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-X bonds with high precision. youtube.com For constructing dienyl alcohols, these methods can be used to assemble the carbon skeleton or introduce the hydroxyl group.
Palladium-catalyzed cross-coupling reactions are particularly versatile. For instance, C–O bond formation can be achieved by coupling primary alcohols with (hetero)aryl halides. nih.gov The development of specialized biaryl phosphine (B1218219) ligands has enabled these reactions to proceed under mild conditions (e.g., 40 °C) with low catalyst loadings, even for challenging, electron-rich aryl chlorides. nih.gov
For the construction of the carbon framework, hydroxyl-directed cross-coupling offers a powerful strategy for site-selective functionalization. nih.gov In this approach, a hydroxyl group within the substrate directs a metal catalyst to a specific reaction site. This can be combined with tandem-directed diboration, where a homoallylic alcohol undergoes metal-free diboration followed by a regioselective cross-coupling. The hydroxyl group controls the regioselectivity of the subsequent cross-coupling with aryl, heteroaryl, or alkenyl electrophiles, overriding steric factors. nih.gov This allows for the stereospecific and site-selective formation of C-C bonds, providing a route to complex polyketide-like structures. nih.gov
Furthermore, the alkylation of unactivated allylic alcohols with internal alkynes, mediated by titanium complexes, delivers stereodefined 1,4-dienes with complete allylic transposition. nih.gov This reaction proceeds with high stereochemical control, allowing the transfer of chirality from the starting alcohol to the diene product with negligible erosion of enantiomeric ratio. nih.gov
Table 2: Selected Cross-Coupling Strategies for Dienyl Alcohol Precursors
| Reaction Type | Catalyst/Mediator | Coupling Partners | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| C–O Coupling | Pd / Biaryl Phosphine Ligands | Primary Alcohols + (Hetero)aryl Halides | Aryl Ethers | Mild conditions; Tolerates diverse heterocycles. | nih.gov |
| Hydroxyl-Directed C–C Coupling | Pd / RuPhos | γ-Hydroxy-bis(boronates) + Aryl/Alkenyl Halides | γ-Oxygenated Boronates | Hydroxyl group controls regioselectivity; High stereoselectivity. | nih.gov |
| Allylic Alkylation | ClTi(Oi-Pr)₃ / Grignard | Allylic Alcohols + Internal Alkynes | Stereodefined 1,4-Dienes | Proceeds with allylic transposition; High stereochemical fidelity. | nih.gov |
Olefin Metathesis Strategies in Dienyl Alcohol Construction
Olefin metathesis is a powerful reaction that rearranges carbon-carbon double bonds, catalyzed by transition metals like ruthenium and molybdenum. wikipedia.org This methodology, recognized with the 2005 Nobel Prize in Chemistry, offers efficient routes to complex alkenes with minimal waste. wikipedia.org For the synthesis of dienyl alcohols, cross-metathesis (CM) is particularly valuable.
Cross-metathesis involves the reaction between two different olefins to create new double bonds. sigmaaldrich.com To construct a dienyl alcohol like this compound, a CM reaction could be envisioned between a suitable vinyl alcohol derivative and another terminal alkene. Modern ruthenium-based catalysts, such as the Grubbs catalysts, are known for their high functional group tolerance, accommodating alcohols, amides, and carboxylic acids, making them suitable for reactions with complex substrates. utc.edunih.gov
A significant application of CM is the homologation of terminal olefins to protected allylic alcohols. acs.org This can be achieved by reacting a terminal alkene with a symmetric internal olefin, such as a 1,4-diacetoxy-2-butene. Acrolein acetals have also proven to be robust and highly trans-selective CM partners for converting terminal olefins into functionalized products. acs.org The efficiency and stereoselectivity of CM can be influenced by the substitution pattern of the alkene substrates. acs.org While metathesis reactions are reversible, the removal of a gaseous byproduct like ethylene (B1197577) can drive the reaction to completion. sigmaaldrich.com
Principles of Stereoselective and Regioselective Synthetic Control for this compound
Enantioselective Synthesis of Chiral this compound Derivatives
Creating a specific enantiomer of a chiral molecule like this compound is a critical challenge in synthesis. Enantioselective catalysis offers a direct solution by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.
One powerful approach is the enantioselective hydroalkoxylation of dienes, as previously mentioned. A nickel catalyst paired with a chiral ligand like DuPhos can transform achiral dienes and alcohols into chiral allylic ethers with high enantiomeric excess. nih.gov This strategy could be adapted to form a chiral ether that is then converted to the target alcohol.
Another strategy involves the enantioselective synthesis of chiral borylated "skipped" dienes (1,4-dienes). Cross-dimerization of a borylated diene with an alkene, catalyzed by a chiral ruthenium(0) complex, can produce these structures with excellent enantiomeric excess (96–99% ee). researchgate.net Subsequent oxidation of the boryl group would yield the corresponding chiral alcohol.
Titanium-mediated allylic alkylation also provides a robust method for transferring stereochemical information. The reaction of a stereodefined allylic alcohol with an alkyne proceeds in a suprafacial manner, creating a new C-C bond and yielding a chiral 1,4-diene with minimal loss of stereochemical purity (e.g., 97:3 er in the starting material to 96:4 er in the product). nih.gov
Diastereoselective Control in Analogous Branched Dienyl Systems
When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes crucial. In the synthesis of branched dienyl systems, diastereocontrol can be achieved through various means, including substrate control or catalyst control.
Rhodium(III)-catalyzed difunctionalization of 1,3-dienes provides a method for installing two different functional groups across the diene system with high diastereoselectivity. nih.gov For example, the reaction of a diene with a dioxazolone in the presence of an alcohol nucleophile can lead to an amino-oxygenation product. The reaction proceeds through a π-allyl rhodium intermediate, and the nucleophile's attack typically occurs in an anti-selective manner relative to the rhodium metal, establishing the stereochemistry at one center. nih.gov The subsequent intramolecular amination then sets the adjacent stereocenter.
In intramolecular cyclizations, the existing stereochemistry of a substrate can direct the formation of new stereocenters. For example, intramolecular aza-Michael reactions of substrates containing a chiral center can be influenced by achiral catalysts to selectively form either cis or trans disubstituted heterocyclic products, demonstrating that the interplay between substrate and catalyst can precisely control the diastereochemical outcome. nih.gov
Regiocontrol in Diene Alcohol Bond-Forming Reactions
Regiocontrol refers to the ability to control where a chemical reaction occurs on a molecule with multiple reactive sites. In the context of dienes, this often means controlling whether a reaction occurs at the terminal (1,2- or 1,4-addition) or internal positions.
In hydrofunctionalization reactions, the catalyst and reaction conditions play a pivotal role in determining regioselectivity. For instance, the ruthenium-catalyzed hydroacylation of dienes with alcohols or aldehydes consistently yields the branched product, indicating that C-C bond formation occurs exclusively at the internal carbon of the diene. organic-chemistry.org Similarly, nickel-catalyzed 1,4-hydroboration of 1-substituted dienes shows excellent regioselectivity, with borylation occurring at the less hindered carbon atom. nih.gov
In rhodium-catalyzed difunctionalization, the initial nucleophilic attack on the diene is highly regioselective, occurring at the terminal (4-position) of the diene to form a more stable terminal Rh(III)-π-allyl complex over a less stable internal one. nih.gov This initial regioselective step dictates the final position of the added functional groups.
The Diels-Alder reaction, a [4+2] cycloaddition, also has well-defined principles of regioselectivity, often predictable by considering the electronic properties of the substituents on the diene and dienophile. sigmaaldrich.commasterorganicchemistry.com While not directly forming an acyclic dienol, the principles governing the regiochemical alignment of unsymmetrical dienes and dienophiles are well-understood and highlight the importance of matching electron-rich and electron-poor centers to control bond formation. masterorganicchemistry.comyoutube.com
Mechanistic Investigations of Reactions Involving 3,5 Diethylhepta 1,6 Dien 4 Ol
Elucidation of Complex Reaction Pathways in Dienyl Alcohol Formation
The synthesis and transformation of dienyl alcohols are often complicated by challenges in controlling regioselectivity. For conjugated dienes, reactions can typically lead to 1,2- or 1,4-difunctionalization products. nih.gov However, specific catalytic systems have been developed to navigate these complex reaction landscapes.
A key pathway involves the palladium-catalyzed aminomethylative annulation of dienyl alcohols. rsc.org In this process, the hydroxyl group of the dienyl alcohol plays a critical role as a directing group. nih.govrsc.org This directing effect facilitates a regioselective Heck insertion, guiding the palladium catalyst to react selectively at the internal carbon-carbon double bond of the diene system. nih.gov This controlled pathway is essential for constructing complex cyclic molecules, such as isochroman (B46142) derivatives, from dienyl alcohol precursors. rsc.org The reaction network for the conversion of similar polyol compounds can be influenced by catalyst acidity and reaction conditions, leading to various products through dehydrogenation, C-C scission, or C-O scission. rsc.org In some cases, the formation of dienyl alcohols themselves can be achieved in a single step from a simpler diene via deprotonation, alkylation, and an oxy-anion accelerated sigmatropic shift. researchgate.net
Catalytic Cycle Analysis and the Role of Ligand Design in Selective Transformations
The selective transformation of dienyl alcohols is highly dependent on the design of the catalyst system, particularly the choice of ligands. rsc.org In palladium-catalyzed reactions, the catalytic cycle typically begins with the generation of a cyclopalladated complex from the palladium source and a coupling partner, such as an aminal. nih.gov The dienyl alcohol then coordinates to this complex.
Ligand design is paramount in controlling the outcome of these transformations. rsc.org The electronic properties of the ligands attached to the palladium center can dictate the diastereoselectivity of the reaction, allowing for the selective synthesis of either trans or cis products. rsc.org For example, in the aminomethylative annulation of dienyl alcohols, electron-rich monophosphine ligands tend to favor the formation of trans-disubstituted products. rsc.org In contrast, employing electron-deficient phosphoramidite (B1245037) ligands with the same palladium catalyst can dramatically shift the selectivity to favor the cis-diastereoisomers. rsc.org This ligand-controlled diastereodivergence is a powerful tool in stereoselective synthesis. rsc.org The choice of metal and ligand can also prevent unwanted side reactions; for instance, certain hexadentate ligands are designed to increase the metal-ligand interaction strength and prevent mixtures that could arise from ligand redistribution. nih.govacs.org
Below is an interactive table summarizing the influence of different ligand types on the selectivity of a model palladium-catalyzed annulation reaction of a dienyl alcohol.
| Ligand Type | Example Ligand | Predominant Product | Selectivity Profile |
| Bidentate Phosphine (B1218219) | Xantphos | Mixture of Products | Low selectivity, Heck-insertion at both internal and terminal positions. rsc.org |
| Monodentate Phosphine | PPh₃ | trans-product | Improved selectivity for the trans-isomer over terminal insertion. rsc.org |
| Electron-Rich Biaryl Monophosphine | Cphos | trans-product | High selectivity, exclusively yielding the trans-product. rsc.org |
| Electron-Deficient Phosphoramidite | L4 (a phosphoramidite) | cis-product | High selectivity for the cis-isomer. nih.gov |
Stereochemical Course and Origin of Selectivity in Reaction Mechanisms
The stereochemical outcome of reactions involving dienyl alcohols is not arbitrary but is governed by subtle, non-covalent interactions within the reaction intermediates. nih.gov A primary source of selectivity is a hydrogen-bonding assisted effect. nih.govrsc.org The hydroxyl group of the dienyl alcohol can form a hydrogen bond with a component of the catalyst complex, such as the amine moiety in a palladacycle intermediate. nih.gov
This interaction creates a temporary, organized structure that brings the palladium center into close proximity with the internal double bond of the diene. nih.gov This pre-coordination effectively directs the subsequent migratory insertion step to occur at a specific site, thus establishing the reaction's high regioselectivity. nih.gov
Once this regioselectivity is locked in, the diastereoselectivity (cis vs. trans) is determined by the electronic nature of the ancillary ligands on the metal center. rsc.org
Trans-Selectivity: Is often achieved with electron-rich phosphine ligands. These ligands can influence the geometry of the transition state to favor the formation of the thermodynamically more stable trans product. rsc.org
Cis-Selectivity: Can be induced by using electron-deficient ligands, such as phosphoramidites. These ligands may alter the reaction pathway, potentially favoring a kinetically controlled route that leads to the cis product. rsc.org
The ability to switch between cis and trans isomers simply by changing the ligand, without altering other reaction conditions, is known as diastereodivergent synthesis and represents a sophisticated level of stereochemical control. rsc.org
Identification and Characterization of Reactive Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient reactive intermediates. In the palladium-catalyzed transformations of dienyl alcohols, a combination of experimental studies and computational analysis, such as Density Functional Theory (DFT), has shed light on the key species involved. nih.govmdpi.com
The proposed catalytic pathway involves several key intermediates: nih.gov
Cyclopalladated Complex (A): This species is formed from the palladium catalyst and a coupling partner. It is the active species that enters the main catalytic cycle. nih.gov
Hydrogen-Bonded Intermediate (B): After the dienyl alcohol coordinates to the palladium complex, a crucial intermediate is formed where a hydrogen bond exists between the alcohol's hydroxyl group and another part of the complex. This interaction is key to regioselectivity and has a relatively low free energy of formation. nih.gov
π-Allylpalladium Intermediate (C): Following the migratory insertion at the internal double bond, a π-allylpalladium species is generated. The formation of this intermediate is typically an exergonic process, driving the reaction forward. nih.gov
In related palladium-catalyzed reactions of allylic alcohols, the oxidative addition of the C-O bond is often the rate-determining step, a process that can also be facilitated by hydrogen bonding. mdpi.com The stability of intermediates can also be influenced by interactions with solvent or reactant molecules present in the reaction mixture. nih.gov
An overview of the key intermediates and their calculated relative free energies in a model reaction system is provided below.
| Intermediate | Description | Relative Free Energy (kcal/mol) |
| Complex A | Cyclopalladated complex generated from the Pd(0) catalyst. | --- |
| Intermediate B | Dienyl alcohol coordinated to the palladium center, stabilized by hydrogen bonding. | 2.6 nih.gov |
| Intermediate C | π-Allylpalladium species formed after migratory insertion. | -11.1 (relative to B) nih.gov |
Stereochemical Aspects of 3,5 Diethylhepta 1,6 Dien 4 Ol
Chiral Recognition and Efficient Resolution Strategies for Enantiomers
There is currently no published research on the chiral recognition or the development of resolution strategies for the enantiomers of 3,5-Diethylhepta-1,6-dien-4-ol. The scientific community has not yet reported on methods to distinguish between the potential (R)- and (S)-enantiomers of this compound, nor on techniques to separate these mirror-image isomers. Such studies would be foundational for understanding the biological and chemical behavior of the individual enantiomers.
Computational and Theoretical Studies on 3,5 Diethylhepta 1,6 Dien 4 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-diethylhepta-1,6-dien-4-ol. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the energetics of chemical reactions and the structures of transition states. For a molecule like this compound, which can undergo pericyclic reactions such as the Claisen rearrangement, DFT calculations are particularly insightful.
DFT studies on analogous dienyl alcohol systems have shown that the reaction mechanism can be meticulously mapped out. nih.govresearchgate.net The calculations can determine the activation energy required for the rearrangement, providing a quantitative measure of the reaction's feasibility. nih.gov By calculating the energies of the reactants, transition states, and products, a detailed potential energy surface can be constructed. This surface reveals the lowest energy pathway for the reaction and can help in understanding the stereochemical outcome. For instance, DFT can be employed to investigate the chair and boat transition states in the Claisen rearrangement of this compound, predicting which pathway is energetically more favorable.
Table 1: Hypothetical DFT-Calculated Energies for the Claisen Rearrangement of this compound
| Species | Relative Energy (kcal/mol) |
| This compound (Reactant) | 0.0 |
| Chair Transition State | +25.3 |
| Boat Transition State | +31.8 |
| Product | -15.2 |
Note: These values are illustrative and represent typical energy differences found in similar rearrangements.
Ab Initio Methods for Conformational Analysis and Molecular Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are highly reliable for determining the conformational landscape of flexible molecules like this compound.
The presence of multiple single bonds in this compound allows for a variety of spatial arrangements of its atoms, known as conformers. Ab initio calculations, such as Hartree-Fock (HF) theory and Møller-Plesset (MP) perturbation theory, can be used to optimize the geometry of different conformers and calculate their relative energies. creighton.edunih.gov This analysis is crucial as the most stable conformer will be the most populated at equilibrium and will likely dictate the molecule's reactivity and spectroscopic behavior. A conformational search can identify all low-energy conformers, providing a comprehensive picture of the molecule's flexibility and shape. nih.gov
Molecular Modeling of Transition States and Detailed Reaction Mechanisms
Molecular modeling techniques, particularly those that visualize molecular orbitals and electron density, are invaluable for understanding the intricate details of reaction mechanisms. For the pericyclic reactions of this compound, modeling the transition state provides a visual representation of the bond-breaking and bond-forming processes.
The transition state of a pericyclic reaction is characterized by a cyclic arrangement of interacting orbitals. wikipedia.org Molecular modeling can illustrate the geometry of this cyclic transition state, showing the partial bonds that define the reaction pathway. acs.org For instance, in a potential Claisen rearrangement of this compound, the model would show the simultaneous formation of a new carbon-carbon bond and the breaking of a carbon-oxygen bond within a six-membered ring. These models can also help to explain the stereoselectivity of the reaction by showing how the substituents on the dienyl alcohol orient themselves in the transition state to minimize steric hindrance.
Computational Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., Chiroptical Data)
Computational methods are increasingly used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For a chiral molecule like this compound, the prediction of chiroptical data, such as optical rotation and electronic circular dichroism (ECD), is particularly important for determining its absolute configuration. rsc.orgku.edu
The calculation of chiroptical properties is a powerful tool for stereochemical assignment. semanticscholar.orgnih.gov By calculating the expected optical rotation or ECD spectrum for each possible enantiomer of this compound, a direct comparison with the experimentally measured values can be made. rsc.org A good match between the calculated and experimental data provides strong evidence for the absolute configuration of the synthesized or isolated compound. Time-dependent density functional theory (TD-DFT) is a commonly used method for these calculations. nih.gov
Table 2: Illustrative Calculated vs. Experimental Chiroptical Data for this compound
| Property | Calculated Value (R-enantiomer) | Calculated Value (S-enantiomer) | Experimental Value |
| Optical Rotation [α]D | +45.2 deg | -45.2 deg | -43.8 deg |
| ECD (λmax, nm; Δε) | 215 nm; +8.3 | 215 nm; -8.3 | 216 nm; -7.9 |
Note: The presented values are hypothetical to demonstrate the principle of comparing calculated and experimental data for stereochemical assignment.
Frontier Molecular Orbital Theory Applications to Dienyl Alcohol Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactivity and selectivity. numberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com
In the context of this compound, FMO theory can be applied to predict its behavior in various reactions. For example, in a cycloaddition reaction where the dienyl system of the alcohol acts as a diene, the interaction of its HOMO with the LUMO of a dienophile would be the key orbital interaction. wikipedia.org The energies and coefficients of these frontier orbitals, which can be calculated using quantum chemical methods, determine the reactivity and regioselectivity of the reaction. nih.govucsb.edu A larger orbital coefficient on a particular atom indicates that it is more reactive in the context of that orbital interaction. This analysis can predict, for instance, at which end of the diene system a substituent on the dienophile is more likely to add.
Advanced Spectroscopic Characterization for Structural Elucidation of 3,5 Diethylhepta 1,6 Dien 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational information, two-dimensional (2D) NMR experiments are essential for piecing together the complex puzzle of a molecule's structure. For 3,5-diethylhepta-1,6-dien-4-ol, the following 2D NMR experiments would be crucial:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the spectrum of this compound, COSY would show correlations between the vinyl protons and the allylic protons, as well as between the protons of the ethyl groups. For instance, the proton on the hydroxyl-bearing carbon (H-4) would show a correlation with the protons on the adjacent carbons (H-3 and H-5).
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly valuable for determining stereochemistry. For example, it could help in ascertaining the relative orientation of the substituents around the chiral centers at C-3, C-4, and C-5.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which protons are bonded to which carbons. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.
The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus. The presence of electronegative atoms like oxygen and the anisotropy of the double bonds significantly influence these shifts. Based on the structure of this compound, a set of predicted chemical shifts can be proposed.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1, H-7 | 5.10-5.30 | m | 4H |
| H-2, H-6 | 5.70-5.90 | m | 2H |
| H-4 | 3.80-4.00 | t | 1H |
| H-3, H-5 | 2.10-2.30 | m | 2H |
| -CH₂- (ethyl) | 1.40-1.60 | m | 4H |
| -CH₃ (ethyl) | 0.85-1.00 | t | 6H |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1, C-7 | 115-120 |
| C-2, C-6 | 138-142 |
| C-4 | 75-80 |
| C-3, C-5 | 50-55 |
| -CH₂- (ethyl) | 25-30 |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₂₀O), the expected exact mass would be calculated.
The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. Common fragmentation pathways for an alcohol like this would include:
Loss of a water molecule (H₂O): A prominent peak at [M-18] is expected due to the facile elimination of water from the alcohol.
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (C-3/C-4 and C-4/C-5) would lead to the formation of stable resonance-stabilized carbocations.
Loss of ethyl radicals: Fragmentation involving the loss of the ethyl groups (C₂H₅) would result in a peak at [M-29].
Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.
For this compound, the key diagnostic absorptions would be:
Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H stretch | 3200-3600 (broad) |
| Alkene (=C-H) | C-H stretch | 3010-3100 |
| Alkane (-C-H) | C-H stretch | 2850-3000 |
| Alkene (C=C) | C=C stretch | 1640-1680 |
The combination of these advanced spectroscopic techniques provides a comprehensive and detailed structural analysis, leaving little ambiguity in the final assignment of the structure of this compound.
Applications of 3,5 Diethylhepta 1,6 Dien 4 Ol As a Versatile Synthetic Building Block
Strategic Utilization in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The intricate structures of natural products present a formidable challenge to synthetic chemists. The strategic deployment of well-defined building blocks is paramount to achieving efficient and stereoselective total syntheses. While extensive research into the application of 3,5-Diethylhepta-1,6-dien-4-ol in the total synthesis of specific, complex natural products is not widely documented in publicly available literature, its structure suggests significant potential. The presence of two vinyl groups and a secondary alcohol offers multiple points for strategic bond formation and functional group interconversion, which are critical steps in the assembly of complex target molecules.
The chiral center at the fourth carbon, bearing the hydroxyl group, introduces the possibility of diastereoselective and enantioselective reactions, a cornerstone of modern synthetic strategy. The dienol framework is a precursor to various acyclic and cyclic systems through transformations such as olefin metathesis, cyclopropanation, and epoxidation, which are common strategies in natural product synthesis.
Role as a Key Intermediate in Multi-Step Chemical Transformations
The utility of this compound as a key intermediate lies in the reactivity of its constituent functional groups. The secondary alcohol can be readily oxidized to the corresponding ketone, 3,5-diethylhepta-1,6-dien-4-one, providing an alternative entry point for nucleophilic additions. Furthermore, the hydroxyl group can be protected to allow for selective reactions at the terminal alkenes.
The double bonds are susceptible to a wide array of electrophilic additions and cycloadditions. For instance, hydroboration-oxidation would yield the corresponding diol, while ozonolysis would cleave the double bonds to furnish smaller, functionalized fragments. These transformations highlight the role of this compound as a linchpin molecule, enabling the connection or further elaboration of different molecular fragments in a convergent synthetic approach. The ability to selectively manipulate one part of the molecule while leaving others intact is a testament to its value as a versatile intermediate.
Derivatization Studies for the Development of Novel Molecular Architectures and Functional Materials
The exploration of new molecular architectures and functional materials often begins with the derivatization of a core scaffold. The this compound molecule offers a rich platform for such studies. Esterification or etherification of the hydroxyl group can be used to append a wide variety of substituents, thereby tuning the molecule's physical and chemical properties, such as solubility, polarity, and thermal stability.
Future Research Directions and Unexplored Avenues for 3,5 Diethylhepta 1,6 Dien 4 Ol
Development of Next-Generation Stereoselective Catalytic Systems for Dienyl Alcohol Synthesis
The synthesis of 3,5-diethylhepta-1,6-dien-4-ol presents a significant stereochemical challenge, with the potential for multiple diastereomers and enantiomers due to its chiral center and the geometry of its double bonds. Current methods for synthesizing dienyl alcohols often require stoichiometric reagents or lack precise stereocontrol. Future research must focus on developing catalytic systems capable of producing this molecule with high levels of enantio- and diastereoselectivity.
A promising avenue is the advancement of transition-metal catalysis. Systems based on cobalt, nickel, and palladium have shown efficacy in the stereoselective synthesis of other complex alcohols and dienes. nih.govnih.govbeilstein-journals.org For instance, cobalt(III)-catalyzed C-H bond activation and subsequent coupling with aldehydes and dienes could be adapted to construct the dienyl alcohol framework from simpler precursors. nih.gov Similarly, photo-HAT/nickel dual catalysis has emerged as a powerful tool for the C(sp³)–H functionalization of alcohols, offering a potential route to introduce complexity with high stereoselectivity. nih.gov The development of novel chiral ligands for these metals will be paramount in controlling the absolute stereochemistry of the alcohol center. Research should target catalysts that can orchestrate the assembly of the molecule with predictable and high fidelity, minimizing the need for extensive purification of stereoisomers.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalytic System | Potential Advantages | Key Research Challenges |
|---|---|---|
| Chiral Cobalt(III) Complexes | High efficiency in C-H activation; potential for three-component reactions. nih.gov | Ligand design for specific control over diastereoselectivity; substrate scope limitations. |
| Photo-HAT/Nickel Dual Catalysis | Utilizes light energy; effective for C(sp³)–H functionalization of alcohols. nih.gov | Chemoselectivity between C-H and O-H functionalization; development of suitable photosensitizers. |
| Palladium-Catalyzed Cross-Coupling | Well-established for C-C bond formation; can form cyclic and acyclic products with high stereoselectivity. beilstein-journals.org | In-situ generation of the organopalladium nucleophile; preventing side reactions like epimerization. |
Exploration of Sustainable and Bio-Inspired Synthesis Routes for Branched Dienyl Alcohols
Conventional organic synthesis often relies on petroleum-derived starting materials and generates significant chemical waste. A critical future direction is the development of sustainable and bio-inspired routes to this compound and other branched dienyl alcohols. This aligns with the broader push in chemistry towards greener processes and renewable feedstocks. rsc.org
Bio-inspired approaches could involve harnessing enzymes or whole-cell biocatalysts. For example, engineered ketoreductases could perform the stereoselective reduction of a corresponding dienyl ketone precursor to yield the desired alcohol enantiomer with near-perfect fidelity. Furthermore, synthetic pathways could be designed to start from bio-renewable resources. Alcohols are ubiquitous in biomolecules and represent a versatile and environmentally friendly chemical feedstock. rsc.orgmpg.de Research could explore the conversion of biomass-derived platform chemicals into the necessary building blocks for assembling the C9 backbone of this compound. The goal is to design synthetic sequences that are not only efficient but also have a minimal environmental footprint, utilizing water as a solvent where possible and employing catalytic rather than stoichiometric reagents.
Table 2: Comparison of Sustainable Synthesis Strategies
| Approach | Description | Potential Benefits |
|---|---|---|
| Biocatalysis | Use of isolated enzymes (e.g., ketoreductases, lipases) or whole-cell systems. | High stereoselectivity; mild reaction conditions (ambient temperature and pressure); reduced waste. |
| Renewable Feedstocks | Synthesis from biomass-derived platform molecules instead of petrochemicals. | Reduced carbon footprint; use of sustainable starting materials. rsc.org |
| Atom Economy Maximization | Designing reactions, such as catalytic additions, where most atoms from the reactants are incorporated into the product. | Minimization of chemical waste; increased process efficiency. |
Integration of Advanced Computational Modeling for Predictive Reactivity and Selectivity in Dienyl Alcohol Chemistry
The empirical, trial-and-error approach to developing new chemical reactions and catalytic systems is time-consuming and resource-intensive. The integration of advanced computational modeling offers a powerful tool to accelerate discovery in the chemistry of dienyl alcohols. compchem.nl Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. caltech.edunih.gov
For the synthesis of this compound, computational models can be used to:
Screen Catalysts: Virtually assess the performance of various ligand-metal combinations, predicting which catalysts are most likely to afford high stereoselectivity. caltech.edu
Predict Reaction Outcomes: Develop quantitative structure-selectivity relationships to forecast how changes in substrate or catalyst structure will impact the diastereomeric and enantiomeric ratios of the product.
Elucidate Mechanisms: Map the entire energy landscape of a catalytic cycle, identifying the rate-determining and selectivity-determining steps. nih.gov
The development of predictive software, potentially incorporating machine learning algorithms trained on computational and experimental data, could create a cyber-expert system to guide synthetic chemists. dtic.milnumberanalytics.com This would enable the rational design of experiments, saving time and resources while deepening the fundamental understanding of the factors that control reactivity and selectivity.
Table 3: Applications of Computational Modeling in Dienyl Alcohol Chemistry
| Computational Technique | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state structures. caltech.edunih.gov | Understanding the origin of stereoselectivity; rational catalyst improvement. |
| Molecular Dynamics (MD) | Simulation of solvent and dynamic effects on the catalytic system. | Optimization of reaction conditions (e.g., solvent choice). |
| Machine Learning (ML) | Development of predictive models from large datasets of reactions. numberanalytics.com | Rapid prediction of reactivity and selectivity for new substrates and catalysts. |
Novel Applications in Materials Science and Medicinal Chemistry as a Foundational Motif
While fundamental research into the synthesis of this compound is crucial, a significant unexplored avenue is its potential application as a foundational building block in materials science and medicinal chemistry. The bifunctional nature of the molecule—containing polymerizable vinyl groups and a modifiable alcohol—makes it an attractive monomer or cross-linking agent.
In materials science , the two vinyl groups could undergo polymerization to create specialty polymers with unique properties. The pendant hydroxyl group would be available for post-polymerization modification, allowing for the tuning of material properties such as hydrophilicity, adhesion, or the attachment of other functional molecules. This could lead to the development of novel hydrogels, coatings, or functional resins.
In medicinal chemistry , the dienyl alcohol scaffold could serve as a starting point for the synthesis of biologically active molecules. The diene functionality is a key component in many natural products and can participate in reactions like the Diels-Alder cycloaddition to rapidly build molecular complexity. organic-chemistry.org The chiral alcohol provides a handle for introducing specific interactions with biological targets. The synthesis of libraries of compounds based on the this compound core could lead to the discovery of new therapeutic agents.
Table 4: Potential Applications of this compound
| Field | Role of the Compound | Potential Products or Outcomes |
|---|---|---|
| Materials Science | Monomer or Cross-linking Agent | Specialty polymers, functional hydrogels, advanced coatings, resins with tunable properties. |
| Medicinal Chemistry | Synthetic Scaffold / Building Block | Libraries of complex molecules for drug discovery; synthesis of natural product analogues. |
| Agrochemicals | Precursor to Active Ingredients | Development of new pesticides or herbicides with novel modes of action. |
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing 3,5-Diethylhepta-1,6-dien-4-ol?
- Methodological Answer : A common approach involves multi-step organic synthesis, such as Grignard reactions or allylic alcohol formation. For example, a retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible routes by breaking the molecule into simpler precursors like diethyl ketones and conjugated dienes . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored using TLC and validated by H NMR .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- H NMR : Analyze proton environments (e.g., olefinic protons at δ 5.2–5.8 ppm, hydroxyl proton at δ 1.5–2.0 ppm with broadening). Use deuterated solvents (CDCl) and internal standards (TMS) for calibration .
- ESI-MS : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., O-H stretch ~3200–3600 cm, C=C stretches ~1650 cm) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the diene and hydroxyl groups. Use amber glass vials to avoid photodegradation. Regularly test stability via HPLC (C18 column, acetonitrile/water mobile phase) to detect decomposition products .
Advanced Research Questions
Q. How can computational modeling improve the prediction of synthetic pathways for this compound?
- Methodological Answer : Retrosynthesis tools (e.g., AI models like Reaxys or Pistachio) leverage reaction databases to propose viable routes. For instance, fragmenting the molecule into 3,5-diethylheptan-4-ol and conjugated dienes, then simulating coupling reactions (e.g., Wittig or Heck reactions). Validate predictions with DFT calculations to assess thermodynamic feasibility and transition states .
Q. How should researchers resolve contradictions in NMR data between studies (e.g., conflicting chemical shifts)?
- Methodological Answer :
- Solvent Effects : Re-run spectra in the same deuterated solvent used in conflicting studies (e.g., CDCl vs. DMSO-d) .
- Dynamic Effects : Check for temperature-dependent shifts (e.g., hydroxyl proton exchange broadening).
- Referencing : Confirm internal standard calibration (e.g., TMS at δ 0.0 ppm).
- Collaborative Validation : Share raw data with independent labs for cross-verification .
Q. What strategies validate the biological interaction mechanisms of this compound with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding affinities and conformational changes using software like GROMACS or AMBER.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for protein-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
Q. How can researchers address inconsistencies in chromatographic purity assessments?
- Methodological Answer :
- Method Optimization : Adjust HPLC parameters (e.g., column type, gradient elution) to resolve co-eluting impurities.
- Spiking Experiments : Add known impurities (e.g., diethylheptadiene isomers) to confirm retention times.
- LC-MS Coupling : Use high-resolution MS to identify unresolved peaks via exact mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
